2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Oncology Medicinal Chemistry Cell Proliferation

Authentic CAS 1239735-22-8 is essential for CDK2 inhibitor optimization and PROTAC synthesis. The precise 2-methyl and pyridin-3-ylmethyl substitution dictates kinase binding pose; regioisomer errors (e.g., pyridin-2-yl or 4-yl) abrogate activity. Use as an internal standard in UHPLC-MS methods. Benchmark in vitro cytotoxicity against A549 (IC50=12.5 µM) and MCF-7 (IC50=15.0 µM) baselines. Do not substitute with generic analogues – ensure reproducibility.

Molecular Formula C11H12N4
Molecular Weight 200.245
CAS No. 1239735-22-8
Cat. No. B2502922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
CAS1239735-22-8
Molecular FormulaC11H12N4
Molecular Weight200.245
Structural Identifiers
SMILESCC1=NC=CC(=N1)NCC2=CN=CC=C2
InChIInChI=1S/C11H12N4/c1-9-13-6-4-11(15-9)14-8-10-3-2-5-12-7-10/h2-7H,8H2,1H3,(H,13,14,15)
InChIKeyBOPLMXMUFNYMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (CAS:1239735-22-8) Baseline Specifications and Chemical Identity


2-Methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (CAS 1239735-22-8, C₁₁H₁₂N₄, MW: 200.24 g/mol) is a pyridinylaminopyrimidine derivative, a class of compounds extensively studied for their therapeutic potential as kinase inhibitors [1]. The compound features a 2-methyl-substituted pyrimidin-4-amine core linked via a methylene bridge to a pyridin-3-yl moiety [2]. This specific substitution pattern positions it within the broader family of N-(pyridin-3-yl)pyrimidin-4-amine analogues, which are actively investigated for their selective inhibition of mutant-type epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) in cancer therapy [1][3].

Why Generic 2-Methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Substitution Fails: The Cost of Structural Ambiguity


In the pyrimidine-based kinase inhibitor space, minor structural modifications profoundly alter target selectivity, potency, and off-target profiles [1]. The specific 2-methyl substitution and the pyridin-3-ylmethyl linkage in CAS 1239735-22-8 dictate its unique binding conformation and electronic properties, which are non-transferable to other regioisomers (e.g., pyridin-2-yl or pyridin-4-yl analogues) or core-substituted variants [2][3]. For example, substituting the pyridine nitrogen position from 3-yl to 4-yl can abrogate activity against mutant EGFR entirely [1]. Similarly, the absence of the 2-methyl group or its replacement with larger substituents can alter CDK2 inhibitory activity by orders of magnitude [3]. Generic substitution or procurement of an unqualified analogue therefore carries a high risk of experimental failure and irreproducible data, as even a 1 Å shift in a binding pose can render a compound inactive against its intended kinase target [1][3].

Quantitative Differentiation Evidence for 2-Methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (CAS 1239735-22-8)


Antiproliferative Potency Against A549 and MCF-7 Cancer Cell Lines

The compound exhibits cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 12.5 µM and 15.0 µM, respectively, in an in vitro cell viability assay . This data provides a benchmark for its activity in these specific cancer models. No direct head-to-head comparison data with a structurally defined comparator is available in the primary literature for this exact compound; therefore, this evidence is classified as supporting.

Oncology Medicinal Chemistry Cell Proliferation

Class-Wide Antiproliferative Activity in N-(pyridin-3-yl)pyrimidin-4-amine Analogues

A 2024 study of N-(pyridin-3-yl)pyrimidin-4-amine analogues, a class to which CAS 1239735-22-8 belongs, identified compound 7l as a potent CDK2 inhibitor [1]. Compound 7l exhibited broad antiproliferative efficacy against MV4-11 (IC50=0.83 µM), HT-29 (IC50=2.12 µM), MCF-7 (IC50=3.12 µM), and HeLa (IC50=8.61 µM) cells, comparable to clinical-stage CDK4/6 inhibitor Palbociclib and CDK1/2/9 inhibitor AZD5438 [1]. The compound also demonstrated potent CDK2/cyclin A2 inhibition (IC50 = 64.42 nM) and a favorable selectivity index on normal HEK293 cells [1]. This class-level data demonstrates the potential of this scaffold for potent and selective kinase inhibition.

Oncology Kinase Inhibition Drug Discovery

Selective EGFR Mutant Kinase Inhibition (Class-Level Inference)

Pyridinylaminopyrimidine derivatives, as a class, are disclosed to selectively inhibit the activity of mutant-type epidermal growth factor receptor (EGFR) [1]. The patent literature specifically claims that compounds with the general pyridinylaminopyrimidine scaffold, which includes CAS 1239735-22-8, demonstrate good inhibition of cancer cell proliferation and can be used as therapeutic agents for tumors with activating EGFR mutations [1]. While specific IC50 data for this exact compound against EGFR mutants is not publicly available, the class-level patent claims establish its potential for targeted oncology applications.

Oncology Kinase Inhibition Targeted Therapy

Synthesis from a Defined 2-Methylpyrimidine-4-amine Scaffold

The synthesis of this specific compound is achieved by a straightforward nucleophilic substitution reaction between 2-methylpyrimidine-4-amine and pyridin-3-ylmethyl chloride under basic conditions . This route is distinct from syntheses requiring pre-functionalized pyrimidine cores with halogens at the 2-position, which would necessitate additional deprotection or cross-coupling steps . The direct availability of the 2-methylpyrimidine-4-amine starting material offers a potential advantage in cost and synthetic accessibility compared to related analogues requiring more complex heterocyclic core constructions.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Research and Industrial Application Scenarios for 2-Methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine


Hit-to-Lead Optimization in CDK2 Inhibitor Programs

As a member of the N-(pyridin-3-yl)pyrimidin-4-amine class, CAS 1239735-22-8 serves as an ideal starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing CDK2 inhibitors [1]. Its 2-methyl group offers a convenient handle for further derivatization, while the pyridin-3-ylmethyl tail allows exploration of the solvent-exposed region of the CDK2 ATP-binding pocket [1]. Researchers can systematically modify the 2-position or the pyridine ring to enhance potency and selectivity, using the class-level data from lead compound 7l (CDK2/cyclin A2 IC50 = 64.42 nM) as a benchmark for optimization [1].

Building Block for Targeted Mutant EGFR Degraders

Given the class-wide patent disclosures on selective mutant EGFR inhibition [2], this compound is a strategic building block for assembling PROTACs (Proteolysis Targeting Chimeras) or other heterobifunctional degraders. The pyridin-3-ylmethyl moiety can be functionalized with a linker attachment point without significantly disrupting EGFR binding, enabling the recruitment of E3 ubiquitin ligases like VHL or CRBN [2]. This approach is particularly valuable for overcoming resistance mechanisms associated with current EGFR tyrosine kinase inhibitors (TKIs).

Internal Standard for Analytical Method Development

The distinct physicochemical properties of CAS 1239735-22-8 (C₁₁H₁₂N₄, MW 200.24 g/mol, SMILES: Cc1nccc(NCc2cccnc2)n1) make it well-suited as an internal standard or system suitability test compound for UHPLC-MS or HPLC-UV methods developed for related pyrimidine-based kinase inhibitors [3]. Its retention time and ionization efficiency are characteristic of this chemical space, ensuring robust and reproducible analytical quantification in complex biological matrices.

Comparative Cytotoxicity Profiling in Oncology Panels

The established in vitro cytotoxicity data (A549 IC50=12.5 µM, MCF-7 IC50=15.0 µM) provides a quantitative baseline for researchers performing comparative oncology studies . CAS 1239735-22-8 can be included as a reference compound in broader cancer cell line panels (e.g., NCI-60) to benchmark the activity of newly synthesized N-(pyridin-3-yl)pyrimidin-4-amine analogues, facilitating the identification of candidates with superior potency or distinct tumor-type selectivity profiles .

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